2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound has gained attention due to its potential biological activities and its role as a selective herbicide used in rice paddies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of chloroacetic acid, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-tubercular and anti-cancer activities.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits cell division and cell enlargement in target weeds, leading to their effective control . In medicinal applications, benzothiazole derivatives are known to interact with various enzymes and receptors, disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetamide
- 2-(1,3-Benzothiazol-2-ylthio)acetamide
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
Uniqueness
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide stands out due to its unique combination of biological activities and its effectiveness as a selective herbicide. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and development of new derivatives .
Biological Activity
2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, antitumor, and potential neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |
---|---|---|---|
Staphylococcus aureus | 3.9 | Positive | Spherical |
Paracoccus sp. | 7.8 | Negative | Rod |
Achromobacter xylosoxidans | 3.9 | Negative | Rod |
Escherichia coli ATCC 25922 | Not active | Negative | Rod |
Escherichia coli K-12 | Not active | Negative | Rod |
This table summarizes the minimum inhibitory concentrations (MIC) against various bacterial species, highlighting the compound's selective effectiveness against certain Gram-positive and Gram-negative bacteria .
Antitumor Activity
Research indicates that compounds with similar structures to this compound possess antitumor properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Case Study : In vitro studies demonstrated that certain benzothiazole derivatives exhibited IC50 values ranging from 6.26 to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358), indicating potential for development as antitumor agents .
Neuroprotective Effects
Benzothiazole derivatives have also been investigated for their neuroprotective properties, particularly as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target for neurodegenerative diseases.
- Findings : The inhibition of DYRK1A by benzothiazole compounds suggests potential therapeutic applications in treating conditions like Alzheimer's disease . The specificity of these compounds for DYRK1A over other kinases minimizes the risk of adverse effects commonly associated with less selective inhibitors.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Quorum Sensing Inhibition : The compound has been shown to inhibit bacterial quorum sensing mechanisms, particularly in Pseudomonas aeruginosa, which is crucial for bacterial communication and virulence .
- DNA Interaction : Some studies suggest that benzothiazole derivatives bind to DNA, affecting cellular processes such as replication and transcription .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazole derivatives:
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-11-9(13)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
ZHSIGCXWXKSINK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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